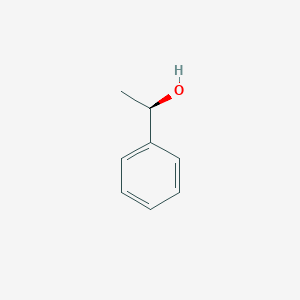

(R)-1-phenylethanol

概要

説明

(R)-1-phenylethanol, also known as R-phenylethanol, is an organic compound that is widely used as a flavoring and fragrance in the food, beverage, and cosmetic industries. It is a chiral molecule, meaning that it has two different stereoisomers, (R)-1-phenylethanol and (S)-1-phenylethanol. (R)-1-phenylethanol has been studied extensively for its potential applications in the fields of medicine, biochemistry, and food science.

科学的研究の応用

Medicine

®-1-phenylethanol: is utilized in medical applications due to its antimicrobial properties. It’s often incorporated into pharmaceutical formulations as a preservative to extend the shelf life of products by preventing microbial contamination .

Chemistry

In the field of chemistry, ®-1-phenylethanol serves as a chiral building block for the synthesis of various pharmaceuticals. Its enantiopure form is crucial for creating drugs with the desired efficacy and reduced side effects .

Materials Science

®-1-phenylethanol: is used in materials science for the synthesis of polymers and resins. Its incorporation can impart specific mechanical and thermal properties to the materials, making them suitable for specialized applications .

Environmental Science

Environmental scientists use ®-1-phenylethanol in the biodegradation of pollutants. It acts as a substrate for certain microorganisms that can metabolize toxic compounds, aiding in environmental clean-up efforts .

Food Industry

In the food industry, ®-1-phenylethanol is applied as a flavoring agent due to its rose-like scent. It’s also used as a natural preservative to maintain the quality and safety of food products .

Perfumery

The perfumery industry values ®-1-phenylethanol for its floral fragrance, reminiscent of roses. It’s a common ingredient in perfumes and scented products, contributing to the complexity and depth of the fragrance profile .

Biotechnology

Biotechnological applications of ®-1-phenylethanol include its use as a solvent and reagent in bioconversions and enzymatic reactions. It’s also researched for its potential in biocatalysis processes .

Agriculture

®-1-phenylethanol: finds use in agriculture as a part of pheromone-based pest control strategies. It can act as an attractant or repellent, helping to manage pest populations without the use of harmful chemicals .

特性

IUPAC Name |

(1R)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPNOHKVXSQRPX-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164853 | |

| Record name | Benzenemethanol, alpha-methyl-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-phenylethanol | |

CAS RN |

1517-69-7 | |

| Record name | (+)-1-Phenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1517-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylethanol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-1-phenylethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04784 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzenemethanol, alpha-methyl-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYLETHANOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36N222W94B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

11-Sep °C | |

| Record name | (R)-1-phenylethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04784 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

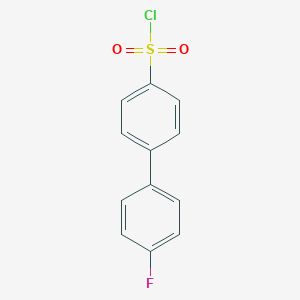

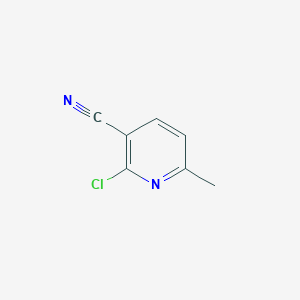

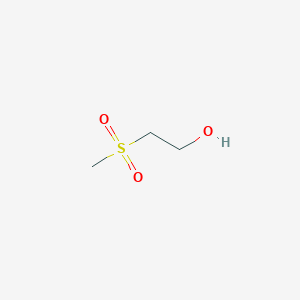

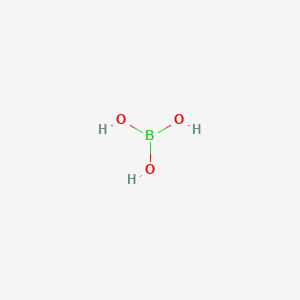

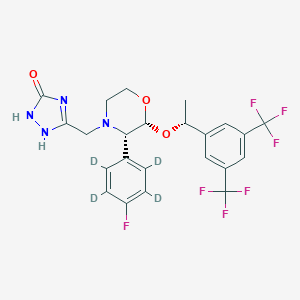

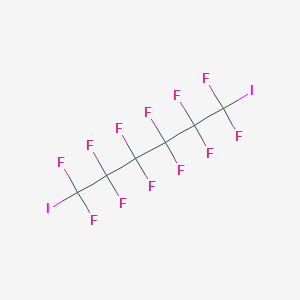

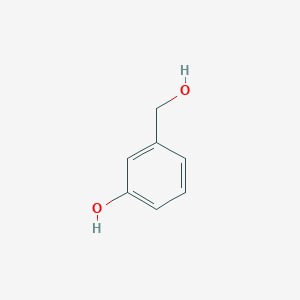

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary methods for producing (R)-1-phenylethanol?

A1: (R)-1-phenylethanol can be produced through various methods, including:

- Asymmetric Bioreduction: Utilizing microorganisms like Lactobacillus kefir [] and Pichia capsulata [] or enzymes like alcohol dehydrogenase (ADH) [, , , ] to enantioselectively reduce acetophenone to (R)-1-phenylethanol.

- Chemoenzymatic Deracemization: Combining chemical oxidation of racemic 1-phenylethanol to acetophenone with enzymatic reduction using ADH [, ] or proteases [, ].

- Kinetic Resolution: Employing lipases [, , , ] or proteases [, ] to selectively resolve racemic 1-phenylethyl acetate, yielding (R)-1-phenylethanol and (S)-1-phenylethyl acetate.

- Asymmetric Hydrogenation: Using chiral iron complexes [, , ] or ruthenium complexes [, ] to catalyze the hydrogenation of acetophenone, yielding (R)-1-phenylethanol.

Q2: What is the enantiomeric purity achievable with these production methods?

A2: Several methods, particularly biocatalytic and chemoenzymatic approaches, can achieve high enantiomeric excess (ee) of (R)-1-phenylethanol, often exceeding 99% [, , , , , , , , , ]. The specific ee achieved depends on the catalyst, reaction conditions, and optimization strategies employed.

Q3: What are the structural characteristics of (R)-1-phenylethanol?

A3: (R)-1-Phenylethanol possesses the following structural features:

- Spectroscopic Data: Detailed 1H, 13C, and 119Sn NMR data are available for (R)-1-phenylethanol and related organotin derivatives [].

Q4: How can the enantiomeric purity of (R)-1-phenylethanol be determined?

A4: Chiral HPLC [, ], gas chromatography [], and circular dichroism (CD) spectroscopy [] are common methods for analyzing the enantiomeric purity of (R)-1-phenylethanol.

Q5: Can you elaborate on the use of (R)-1-phenylethanol in synthesizing specific compounds?

A5: (R)-1-Phenylethanol is a precursor for synthesizing:

- (S)-Rivastigmine: A drug used to treat Alzheimer's disease [].

- (1S, 2S)-1-phenylpropane-1,2-diol: A versatile chiral building block [].

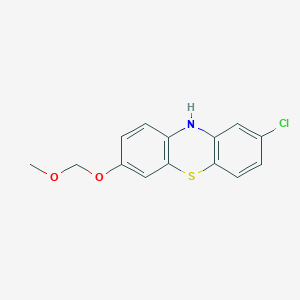

- Chiral 1,2-benzothiazine 1,1-dioxide acetic acid derivatives: Potential aldose reductase inhibitors [].

Q6: What factors influence the activity and enantioselectivity of enzymes used in (R)-1-phenylethanol production?

A6: Several factors impact enzyme performance, including:

- Enzyme Source: Different microorganisms and enzymes exhibit varying activities and enantioselectivities [, , , , , , , ].

- Substrate Concentration: Substrate inhibition is a common phenomenon, and optimizing substrate concentration is crucial for maximizing yield and productivity [, ].

- Co-factor Regeneration: Efficient NADH or NADPH regeneration systems are essential for maintaining enzyme activity, with glucose and isopropanol being common co-substrates [, , , ].

- Reaction Conditions: Parameters like pH, temperature, and solvent composition significantly impact enzyme activity, stability, and enantioselectivity [, , , , , ].

- Enzyme Engineering: Directed evolution and site-directed mutagenesis can tailor enzyme properties, enhancing substrate specificity, enantioselectivity, and tolerance to high substrate concentrations [, ].

Q7: How can the bioreduction process be optimized for industrial applications?

A7: Key optimization strategies include:

- Immobilization: Immobilizing enzymes or cells on suitable supports enhances stability, reusability, and ease of separation [, , , ].

- Process Engineering: Implementing continuous processes using packed-bed bioreactors improves productivity and facilitates process control [].

- Metabolic Engineering: Modifying microbial hosts to enhance enzyme expression, co-factor regeneration, or substrate utilization [, ].

Q8: What role does computational chemistry play in (R)-1-phenylethanol research?

A8: Computational methods contribute to:

- Mechanism Elucidation: Density functional theory (DFT) calculations help unravel the mechanisms of asymmetric hydrogenation catalyzed by chiral metal complexes [, ].

- Catalyst Design: Computational modeling aids in designing and optimizing catalysts with improved activity and enantioselectivity [, , ].

- Structure-Activity Relationship (SAR) Studies: Computational tools facilitate the analysis of how structural modifications to catalysts or substrates influence reaction outcomes [, ].

Q9: What are the environmental implications of (R)-1-phenylethanol production?

A9: Biocatalytic approaches offer several advantages over traditional chemical synthesis, including:

- Mild Reaction Conditions: Reducing energy consumption and waste generation [, ].

- Renewable Resources: Utilizing enzymes derived from renewable sources like microorganisms [, , , , , , , ].

- High Selectivity: Minimizing the formation of unwanted by-products and reducing purification steps [, ].

Q10: What are the potential future directions for research on (R)-1-phenylethanol?

A10: Promising areas include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B46688.png)

![2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a']dicyclopentene](/img/structure/B46691.png)